ethyl 3-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a complex organic compound that features a unique imidazo[2,1-f]purine core structure. This compound is characterized by the presence of a methoxybenzyl group, multiple methyl groups, and an ethyl ester functional group. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
The synthesis of ethyl 3-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate typically involves multi-step organic reactions. The key steps include:
Formation of the imidazo[2,1-f]purine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxybenzyl group: This step often involves nucleophilic substitution reactions where a methoxybenzyl halide reacts with the imidazo[2,1-f]purine intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Ethyl 3-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines).
Scientific Research Applications
Ethyl 3-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases where purine analogs are effective.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 3-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The imidazo[2,1-f]purine core is known to interact with nucleic acids and proteins, potentially affecting cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Ethyl 3-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate can be compared with other purine derivatives, such as:
Adenosine: A naturally occurring purine nucleoside with significant biological roles.
Caffeine: A methylxanthine derivative with stimulant effects.
Theophylline: Another methylxanthine used in the treatment of respiratory diseases.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
ethyl 3-[6-[(4-methoxyphenyl)methyl]-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O5/c1-6-33-18(29)11-12-26-21(30)19-20(25(4)23(26)31)24-22-27(14(2)15(3)28(19)22)13-16-7-9-17(32-5)10-8-16/h7-10H,6,11-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJSUWHMUHTMOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C(=O)C2=C(N=C3N2C(=C(N3CC4=CC=C(C=C4)OC)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.